

# Proquazone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# **Proquazone: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of **proquazone**. It is intended for an audience with a background in chemistry, pharmacology, and drug development.

## **Chemical Identity and Structure**

**Proquazone** is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds.[1][2] Unlike many other NSAIDs, **proquazone** does not possess a free carboxylic acid group in its structure.[3]

Chemical Structure:

Chemical structure of Proquazone

Figure 1. Chemical Structure of Proquazone

Chemical Identifiers:



| Identifier        | Value                                                                                                      |
|-------------------|------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 7-methyl-1-(1-methylethyl)-4-phenyl-2(1H)-<br>quinazolinone[4]                                             |
| CAS Number        | 22760-18-5[1]                                                                                              |
| Molecular Formula | C18H18N2O[1]                                                                                               |
| SMILES            | CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=C<br>C=CC=C3[4]                                                         |
| InChI             | InChI=1S/C18H18N2O/c1-12(2)20-16-11-<br>13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-<br>14/h4-12H,1-3H3[4] |
| InChlKey          | JTIGKVIOEQASGT-UHFFFAOYSA-N[4]                                                                             |

# **Physicochemical Properties**

**Proquazone** presents as yellow crystals.[1] A summary of its key physicochemical properties is provided in the table below.

| Property             | Value                                      | Source(s) |
|----------------------|--------------------------------------------|-----------|
| Molecular Weight     | 278.35 g/mol                               | [1]       |
| Melting Point        | 137-138 °C                                 | [1]       |
| Boiling Point (est.) | 436.12 °C                                  | [5]       |
| Solubility           | Insoluble in water; Soluble in chloroform. | [1]       |
| pKa (predicted)      | 0.74 ± 0.20                                | [5]       |
| LogP (XLogP3)        | 3                                          | [4]       |

# Pharmacological Properties Mechanism of Action



**Proquazone** exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, **proquazone** reduces the production of prostaglandins.[4]



Click to download full resolution via product page

**Diagram 1. Proquazone**'s inhibition of the COX pathway.

### **Pharmacokinetics**

Pharmacokinetic studies in healthy male volunteers have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of **proquazone**.[6]

| Parameter                            | Value                                           | Source(s) |
|--------------------------------------|-------------------------------------------------|-----------|
| Plasma Half-life (t½)                | α-phase: 2 minβ-phase: 14<br>miny-phase: 76 min | [6]       |
| Total Clearance                      | 700 mL/min                                      | [6]       |
| Apparent Volume of Distribution (Vd) | 40 L                                            | [6]       |
| Bioavailability (Oral)               | ~7% (due to extensive first-<br>pass effect)    | [6]       |
| Renal Excretion (unchanged)          | < 0.001%                                        | [6]       |



# **Experimental Protocols**Synthesis of Proquazone

A general method for the synthesis of **proquazone** involves a two-step process:[5]

- Alkylation of 2-amino-4-methylbenzophenone: 2-amino-4-methylbenzophenone is alkylated with 2-iodopropane in the presence of sodium carbonate. This step introduces the isopropyl group.
- Condensation with Urethane: The resulting 4-methyl-2-[(1-methylethyl)amino]benzophenone is then condensed with urethane in the presence of zinc chloride at a high temperature (190 °C) to form the quinazolinone ring system of proquazone.[5]





Click to download full resolution via product page

**Diagram 2.** General workflow for the synthesis of **proquazone**.

## In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of **proquazone** against COX-1 and COX-2 enzymes. This method is based on the quantification of prostaglandin  $E_2$  (PGE<sub>2</sub>) production using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials:



- Purified COX-1 and COX-2 enzymes
- Proquazone (dissolved in a suitable solvent, e.g., DMSO)
- Arachidonic acid (substrate)
- Hematin (co-factor)
- L-epinephrine (co-factor)
- Tris-HCl buffer (100 mM, pH 8.0)
- Hydrochloric acid (2.0 M)
- Internal standard (e.g., d4-PGE2)
- LC-MS/MS system

#### Procedure:

- Enzyme Preparation: In an Eppendorf tube, combine 146 μL of Tris-HCl buffer, 2 μL of hematin, and 10 μL of L-epinephrine. Add 20 μL of the buffer containing either COX-1 (0.1 μg) or COX-2 (0.2 μg) and incubate for 2 minutes at room temperature.[7]
- Inhibitor Incubation: Add 2 μL of the proquazone solution (at various concentrations) to the enzyme mixture. For the control, add 2 μL of the solvent. Pre-incubate the mixture for 10 minutes at 37 °C.[7]
- Initiation of Reaction: Start the enzymatic reaction by adding 20  $\mu$ L of arachidonic acid (final concentration of 5  $\mu$ M).[7]
- Termination of Reaction: After 2 minutes, stop the reaction by adding 20 μL of 2.0 M HCI.[7]
- Sample Preparation for LC-MS/MS: Add the internal standard (d4-PGE2) to each sample.[7]
- LC-MS/MS Analysis: Analyze the samples to quantify the amount of PGE<sub>2</sub> produced. The deprotonated molecule of PGE<sub>2</sub> (m/z 351) is selected for collision-induced dissociation, and a specific product ion (m/z 271) is monitored.[7]



• Data Analysis: Calculate the percentage of inhibition for each concentration of **proquazone** and determine the IC<sub>50</sub> value (the concentration of **proquazone** that inhibits 50% of the enzyme activity).





Click to download full resolution via product page

**Diagram 3.** Experimental workflow for a COX inhibition assay.

## **Clinical Use and Efficacy**

**Proquazone** has been investigated for the treatment of various inflammatory and pain conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[2] Clinical studies have suggested that at doses of 300 to 900 mg per day, **proquazone** demonstrates efficacy comparable to other NSAIDs such as aspirin, indomethacin, and naproxen in managing these conditions.[3]

## **Safety and Toxicology**

The primary adverse effects associated with **proquazone** are gastrointestinal disturbances.[5]

This guide provides a foundational understanding of **proquazone** for research and development purposes. Further investigation into its specific interactions and downstream effects may reveal additional therapeutic potentials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Proquazone [drugfuture.com]
- 2. Proquazone Wikipedia [en.wikipedia.org]
- 3. Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proquazone | C18H18N2O | CID 31508 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. proquazone | 22760-18-5 [chemicalbook.com]



- 6. Pharmacokinetics of the antirheumatic proquazone in healthy humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Proquazone chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679723#proquazone-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com